molecular formula C20H23N3O2S2 B12132241 (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12132241
M. Wt: 401.5 g/mol
InChI Key: YFQWFVCHWUYDGJ-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes an indole moiety, a morpholine ring, and a thiazolidinone core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-halo acid or ester under basic conditions to form the thiazolidinone ring.

    Introduction of the Indole Moiety: The indole group is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiazolidinone ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile (CH₃CN) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, while the thiazolidinone ring could participate in binding to proteins or nucleic acids. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core, such as 2-thioxo-1,3-thiazolidin-4-one derivatives.

    Indole Derivatives: Compounds containing the indole moiety, such as indole-3-carbinol and indomethacin.

    Morpholine Derivatives: Compounds with a morpholine ring, such as morpholine-4-carboxylic acid.

Uniqueness

The uniqueness of (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one lies in its combination of functional groups. The presence of the indole, morpholine, and thiazolidinone moieties in a single molecule provides a unique set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

(5Z)-5-[(1-methylindol-3-yl)methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23N3O2S2/c1-21-14-15(16-5-2-3-6-17(16)21)13-18-19(24)23(20(26)27-18)8-4-7-22-9-11-25-12-10-22/h2-3,5-6,13-14H,4,7-12H2,1H3/b18-13-

InChI Key

YFQWFVCHWUYDGJ-AQTBWJFISA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)CCCN4CCOCC4

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)CCCN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.